molecular formula C9H14O2 B12063344 [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

Cat. No.: B12063344
M. Wt: 154.21 g/mol
InChI Key: DSHXMENPUICESR-JGVFFNPUSA-N
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Description

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[221]hept-5-enyl]methanol is a bicyclic compound with the molecular formula C9H14O2 This compound is characterized by its unique bicyclo[221]heptane structure, which includes a hydroxymethyl group and a methanol group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[221]hept-5-enyl]methanol typically involves the use of norbornene derivatives as starting materialsThe reaction conditions often include the use of borane reagents and hydrogen peroxide under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is unique due to its combination of hydroxymethyl groups and the bicyclic framework, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2/t7-,8+/m0/s1

InChI Key

DSHXMENPUICESR-JGVFFNPUSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1C=C2)(CO)CO

Canonical SMILES

C1C2CC(C1C=C2)(CO)CO

Origin of Product

United States

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